Tresulfan
Overview
Description
Preparation Methods
Tresulfan is synthesized through a process involving sodium borohydride and iodine as reducing agents . This method is considered less hazardous and more convenient compared to other methods. Industrial production typically involves the preparation of a powder for solution for infusion, which is then administered intravenously .
Chemical Reactions Analysis
Tresulfan undergoes a highly pH- and temperature-dependent nonenzymatic conversion to its active forms, the monoepoxide and diepoxide . These epoxides are reactive molecules that act as DNA alkylating agents, arresting the division of rapidly replicating cells . Common reagents and conditions used in these reactions include maintaining specific pH levels and temperatures to control the conversion process .
Scientific Research Applications
Tresulfan is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is primarily used as a conditioning agent in hematopoietic stem cell transplantation for patients with blood cancers and other severe disorders . Additionally, it has been investigated for its efficacy and safety in high-dose chemotherapy regimens for multiple myeloma . Research has also explored its use in reduced intensity conditioning regimens for older patients with high-risk blood cancers .
Mechanism of Action
Tresulfan is a prodrug that is converted into active epoxides in the body. These epoxides kill rapidly dividing cells by attaching to their DNA during cell division . The molecular targets of these epoxides include DNA, where they form cross-links that prevent the replication and transcription of the genetic material, leading to cell death .
Comparison with Similar Compounds
Tresulfan is often compared to other alkylating agents such as busulfan and melphalan. Studies have shown that this compound is at least as effective as busulfan in conditioning regimens for hematopoietic stem cell transplantation . Unlike busulfan, this compound has a more favorable toxicity profile, making it a safer option for older or frail patients . Similar compounds include busulfan, melphalan, and cyclophosphamide .
This compound’s unique properties, such as its favorable toxicity profile and effectiveness in conditioning regimens, make it a valuable compound in medical research and treatment.
Properties
IUPAC Name |
(2,3-dihydroxy-4-methylsulfonyloxybutyl) methanesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O8S2/c1-15(9,10)13-3-5(7)6(8)4-14-16(2,11)12/h5-8H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPOZVAOBBQLRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC(C(COS(=O)(=O)C)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O8S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13308-13-9, 21106-06-9, 299-75-2, 1947-62-2 | |
Record name | Erythritol, 1,4-dimethanesulfonate, (meso)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013308139 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Threitol, 1,4-dimethanesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021106069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Threitol,4-dimethanesulfonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=260698 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Treosulfan | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39069 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Bis mesyl ester of D-threitol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39068 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Treosulfan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0042046 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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